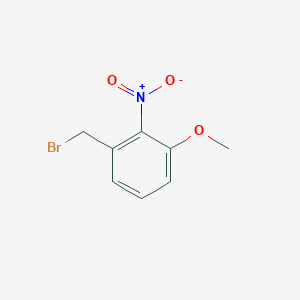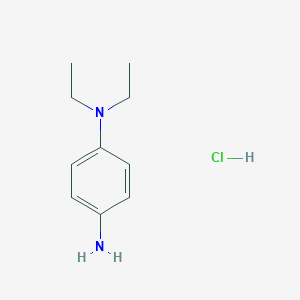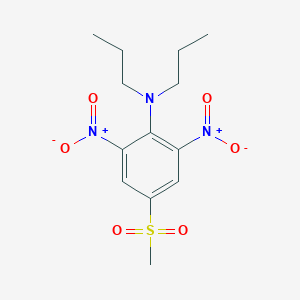
1-Chloro-4-ethoxybenzene
概要
説明
Synthesis Analysis
The synthesis of 1-Chloro-4-ethoxybenzene can be achieved through electrophilic aromatic substitution . This process involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Chloro-4-ethoxybenzene consists of a benzene ring substituted with a chlorine atom and an ethoxy group . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Chloro-4-ethoxybenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is maintained, which is crucial as the aromatic ring wants to be retained during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-ethoxybenzene include a molecular weight of 156.609 and a molecular formula of C8H9ClO . It has phase change data, gas phase ion energetics data, and can be analyzed using gas chromatography .科学的研究の応用
Electrosynthesis and Spectroscopic Characterization : Research involving derivatives of 1-Chloro-4-ethoxybenzene includes the electrosynthesis of polymers like 1-methoxy-4-ethoxybenzene (PMEP) for spectral analysis. These polymers display properties like solubility in organic solvents and have potential applications in material science due to their electrical conductivity and fluorescence emission characteristics (Moustafid et al., 1991).
Kinetic Studies in Chemical Reactions : Kinetic studies involving 1-Chloro-4-ethoxybenzene derivatives, such as the ethoxydechlorination of 1-chloro-2,4-dinitrobenzene, provide insights into the solvent isotope effects. This research contributes to a deeper understanding of reaction mechanisms in organic chemistry (Cattania & Beltrame, 1973).
Electrochemical Studies : The electrochemical behavior of compounds related to 1-Chloro-4-ethoxybenzene, such as electrochemical fluorination and reduction studies, offer insights into reaction mechanisms and potential applications in battery technology and environmental pollutant degradation (Horio et al., 1996).
Spectral and Conformational Analysis : Studies involving the spectral and conformational properties of ethoxybenzene, a closely related compound, contribute to the field of molecular spectroscopy and the understanding of molecular conformations (Egawa, Yamamoto, & Daigoku, 2010).
Cyclodextrin Complex Formation : Research on the binding behaviors of beta-cyclodextrin with derivatives of ethoxybenzene, including 1-ethoxybenzene, explores the host-guest chemistry and molecular interactions, which is crucial for pharmaceutical and chemical industries (Song et al., 2008).
Environmental Sensing and Analysis : Studies on electrochemical sensing using derivatives of 1-Chloro-4-ethoxybenzene, such as 1-chloro-4-nitrobenzene, are pivotal in developing sensors for environmental monitoring and pollution detection (Kingsford et al., 2018).
作用機序
Target of Action
1-Chloro-4-ethoxybenzene, also known as 4-Chlorophenetole, is a chemical compound that primarily targets olfactory receptors in the nose . It is commonly used as a fragrance ingredient in various products such as perfumes, soaps, and cosmetics .
Mode of Action
The mode of action of 4-Chlorophenetole involves its interaction with olfactory receptors in the nose, triggering a perception of smell . In chemical synthesis, this compound serves as a starting material or intermediate for the production of other chemicals . The mechanism of action in chemical synthesis involves the incorporation of 4-Chlorophenetole into the desired chemical structure, enabling the formation of new bonds and the synthesis of target compounds .
Biochemical Pathways
The biochemical pathways affected by 4-Chlorophenetole are primarily related to the olfactory system. The compound interacts with olfactory receptors, which are part of the signal transduction pathway that converts a chemical signal – in this case, a fragrance – into an electrical signal that can be processed by the brain .
Result of Action
The primary result of 4-Chlorophenetole’s action is the perception of a pleasant scent when it is used in fragrances . In chemical synthesis, the result of its action is the production of new chemical compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenetole. For instance, temperature, pH, and the presence of other chemicals can affect its stability and efficacy. In the context of its use in fragrances, the compound’s action can be influenced by factors such as the user’s skin chemistry and the presence of other fragrance ingredients .
将来の方向性
特性
IUPAC Name |
1-chloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSVQMYQRAMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060757 | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethoxybenzene | |
CAS RN |
622-61-7 | |
| Record name | 1-Chloro-4-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenetole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-ethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















